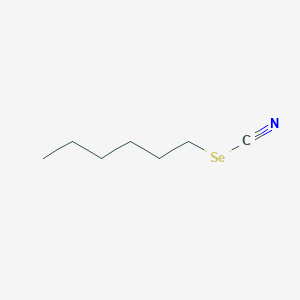

Hexyl selenocyanate

Description

Properties

CAS No. |

60669-47-8 |

|---|---|

Molecular Formula |

C7H13NSe |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

hexyl selenocyanate |

InChI |

InChI=1S/C7H13NSe/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 |

InChI Key |

DAMYNTNPMQUNBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Se]C#N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hexyl Selenocyanate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is curated for professionals in research and development who are interested in organoselenium compounds.

Core Compound Information

This compound is an organoselenium compound with the chemical formula C₇H₁₃NSe. It belongs to the class of alkyl selenocyanates, which are of interest in various fields of chemical and biological research.

| Property | Value | Reference |

| CAS Number | 60669-47-8 | [1][2] |

| Molecular Formula | C₇H₁₃NSe | [1][2] |

| Molecular Weight | 190.16 g/mol | [1] |

| Synonyms | Selenocyanic acid, hexyl ester | [2] |

| Boiling Point | 218.5°C at 760 mmHg | [2] |

| Flash Point | 86°C | [2] |

| Vapor Pressure | 0.125 mmHg at 25°C | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a hexyl halide with a selenocyanate salt, such as potassium selenocyanate.

Experimental Protocol: Synthesis from 1-Bromohexane

This protocol details the synthesis of this compound from 1-bromohexane and potassium selenocyanate.

Materials:

-

1-Bromohexane

-

Potassium selenocyanate (KSeCN)

-

Anhydrous acetonitrile

-

Distilled water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium selenocyanate (1.1 equivalents) in anhydrous acetonitrile.

-

To this solution, add 1-bromohexane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Organoselenium compounds and potassium selenocyanate are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

Organic selenocyanates have been reported to exhibit a range of biological activities, including:

-

Anticancer properties: Some organoselenium compounds have shown cytotoxic effects on cancer cells and may have chemopreventive potential.

-

Antioxidant activity: Selenium is a key component of the antioxidant enzyme glutathione peroxidase, and some organoselenium compounds can mimic its activity.

-

Antimicrobial and fungicidal effects: Certain selenocyanates have demonstrated inhibitory activity against bacteria and fungi.

The mechanisms underlying these activities are thought to involve the modulation of various cellular signaling pathways.

Generalized Signaling Pathways for Organoselenium Compounds

It is important to note that the specific biological effects and the signaling pathways modulated can vary significantly depending on the chemical structure of the organoselenium compound. Further research is needed to elucidate the specific biological activities, if any, of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hexyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of hexyl selenocyanate (B1200272). The document details experimental protocols, presents characterization data in a structured format, and explores the mechanistic pathways through which this compound may exert its effects.

Introduction

Hexyl selenocyanate, an organoselenium compound, holds potential for investigation in various scientific domains, including medicinal chemistry and materials science. The incorporation of a selenium atom into an organic scaffold can confer unique chemical and biological properties. This guide serves as a technical resource for researchers interested in the synthesis and evaluation of this specific alkyl selenocyanate.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between a hexyl halide and a selenocyanate salt. The following protocol is adapted from established methods for the preparation of alkyl selenocyanates.

Experimental Protocol: Synthesis from 1-Bromohexane (B126081)

This procedure details the synthesis of this compound from 1-bromohexane and potassium selenocyanate.

Materials:

-

1-Bromohexane (C₆H₁₃Br)

-

Potassium selenocyanate (KSeCN)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium selenocyanate (1.1 equivalents) in anhydrous acetonitrile.

-

To this solution, add 1-bromohexane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions: Organoselenium compounds and potassium selenocyanate are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Synthesis Workflow

Figure 1. Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and reported characterization data for this compound and its functional group.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted/Reported Range) | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ||||

| ~3.0 - 3.2 | Triplet | ~7.0 - 7.5 | -CH₂-SeCN | |

| ~1.8 - 1.9 | Quintet | ~7.0 - 7.5 | -CH₂-CH₂-SeCN | |

| ~1.3 - 1.5 | Multiplet | - | -CH₂-CH₂-CH₂-CH₂- | |

| ~0.9 | Triplet | ~7.0 | -CH₃ | |

| ¹³C NMR | ||||

| ~102 | - | - | -SeCN | |

| ~33 | - | - | -CH₂-SeCN | |

| ~31 | - | - | -CH₂-CH₂-SeCN | |

| ~29 | - | - | -CH₂-CH₂-CH₂-CH₂- | |

| ~22 | - | - | -CH₂-CH₃ | |

| ~14 | - | - | -CH₃ | |

| ⁷⁷Se NMR | 264 - 284[1] | Singlet | - | -SeCN |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Technique | Observation | Interpretation |

| FT-IR | Strong, sharp absorption band at ~2150 cm⁻¹ | C≡N stretching vibration of the selenocyanate group. |

| Absorption bands at ~2850-2960 cm⁻¹ | C-H stretching vibrations of the hexyl chain. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 191 (for ⁸⁰Se) | Corresponds to the molecular weight of C₇H₁₃NSe. |

| Characteristic isotopic pattern for Selenium | Confirms the presence of a selenium atom. | |

| Fragmentation peaks | Correspond to the loss of alkyl fragments. |

Potential Biological Activity and Signaling Pathway

Organoselenium compounds, including selenocyanates, are known to exhibit a range of biological activities, with antioxidant and anticancer properties being of significant interest. A key mechanism underlying these effects is the modulation of cellular redox homeostasis, often through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species, such as some organoselenium compounds, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Figure 2. Activation of the Nrf2 signaling pathway by an electrophilic organoselenium compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic protocol outlined is robust and adaptable. The provided spectroscopic data serves as a benchmark for the successful synthesis and purification of this compound. Furthermore, the exploration of the Nrf2 signaling pathway offers a mechanistic basis for the potential antioxidant and cytoprotective effects of this compound, making it a compound of interest for further investigation in drug development and related fields. Researchers are encouraged to adhere to strict safety protocols when handling selenium-containing compounds.

References

Spectroscopic Profile of Hexyl Selenocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for hexyl selenocyanate (B1200272), a valuable organoselenium compound with potential applications in organic synthesis and drug development. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles and data from analogous compounds. It also outlines the standard experimental protocols for the synthesis and spectroscopic characterization of alkyl selenocyanates.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for hexyl selenocyanate. These predictions are derived from the analysis of spectroscopic data for structurally related compounds, including other alkyl selenocyanates and hexyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | Triplet (t) | 2H | H-1 (α-CH₂) |

| ~1.85 | Quintet (p) | 2H | H-2 (β-CH₂) |

| ~1.45 | Multiplet (m) | 2H | H-3 (γ-CH₂) |

| ~1.30 | Multiplet (m) | 4H | H-4, H-5 (δ, ε-CH₂) |

| ~0.90 | Triplet (t) | 3H | H-6 (ω-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~102 | -SeCN |

| ~35 | C-1 (α-CH₂) |

| ~31 | C-4 |

| ~30 | C-2 |

| ~28 | C-3 |

| ~22 | C-5 |

| ~14 | C-6 (ω-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2925, ~2855 | Strong | C-H (alkane) stretching |

| ~2150 | Strong | -C≡N (selenocyanate) stretching |

| ~1465 | Medium | CH₂ bending |

| ~550 | Medium | C-Se stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191 | Moderate | [M]⁺ (with ⁸⁰Se) |

| 189 | Moderate | [M]⁺ (with ⁷⁸Se) |

| 106 | Low | [SeCN]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 41 | High | [C₃H₅]⁺ (fragment) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common method for the synthesis of alkyl selenocyanates is the nucleophilic substitution of an alkyl halide with a selenocyanate salt.

Materials:

-

Potassium selenocyanate (KSeCN)

-

Acetone (B3395972) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of 1-bromohexane (1 equivalent) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Potassium selenocyanate (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 30-300 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Characterization of Hexyl Selenocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of hexyl selenocyanate, a compound of interest in various research and development sectors. Due to the limited availability of specific experimental data in the public domain for this particular compound, this document outlines the expected spectroscopic characteristics based on known data for similar alkyl selenocyanates and provides a general experimental protocol for its synthesis and subsequent analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak ranges for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- (H6) | ~ 0.9 | Triplet (t) | 3H |

| -(CH₂)₄- (H2-H5) | ~ 1.3 - 1.8 | Multiplet (m) | 8H |

| -CH₂-SeCN (H1) | ~ 3.0 | Triplet (t) | 2H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C H₃- (C6) | ~ 14 |

| -C H₂- (C5) | ~ 22 |

| -C H₂- (C4) | ~ 31 |

| -C H₂- (C3) | ~ 28 |

| -C H₂- (C2) | ~ 29 |

| -C H₂-SeCN (C1) | ~ 35 |

| -SeC N | ~ 103 |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 3: Predicted ⁷⁷Se NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -SeCN | ~ 250 - 350 |

Reference: Diphenyl diselenide (δ ≈ 463 ppm) or Dimethyl selenide (δ = 0 ppm).

Table 4: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 2955, 2925, 2855 | C-H stretch (alkyl) | Strong |

| ~ 2150 | -C≡N stretch (selenocyanate) | Strong, Sharp |

| ~ 1465 | C-H bend (methylene) | Medium |

| ~ 540 | C-Se stretch | Medium |

Experimental Protocols

The following section details a general methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general method for the synthesis of alkyl selenocyanates via nucleophilic substitution.

Materials:

-

Hexyl bromide (1 equivalent)

-

Potassium selenocyanate (KSeCN) (1.2 equivalents)

-

Acetone (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add potassium selenocyanate and anhydrous acetone.

-

Stir the suspension and add hexyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium bromide salt.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterize the final product by NMR and IR spectroscopy.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a sample of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same NMR spectrometer.

-

⁷⁷Se NMR: A more concentrated sample may be required. Record the spectrum with a suitable selenium reference standard.

2.2.2. Infrared (IR) Spectroscopy

-

Record the IR spectrum of a neat film of this compound on a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

The Chemistry of Alkyl Selenocyanates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl selenocyanates (R-SeCN) are a fascinating and versatile class of organoselenium compounds. Characterized by the covalent bond between an alkyl group and the selenocyanate (B1200272) moiety (-SeCN), these compounds serve as crucial intermediates in organic synthesis and have garnered significant attention for their potential applications in medicinal chemistry and materials science.[1][2] Their unique reactivity, stemming from the properties of the selenium atom and the cyano group, allows for their transformation into a variety of other valuable organoselenium compounds, including selenols, diselenides, and selenoethers.[3] Furthermore, the incorporation of selenium into organic molecules has been shown to impart a range of biological activities, with many selenocyanates exhibiting promising anticancer, antioxidant, and antimicrobial properties.[4][5] This guide provides an in-depth overview of the core chemistry of alkyl selenocyanates, focusing on their synthesis, reactivity, and biological significance, with a particular emphasis on their emerging role in drug development.

Synthesis of Alkyl Selenocyanates

The most prevalent method for the synthesis of alkyl selenocyanates is the nucleophilic substitution of an alkyl halide or tosylate with a selenocyanate salt, typically potassium selenocyanate (KSeCN).[6] This reaction is generally efficient and proceeds under mild conditions. Additionally, several other methods have been developed, including solvent-free approaches and photoredox catalysis.

From Alkyl Halides and Pseudohalides

The reaction of alkyl bromides, chlorides, or iodides with potassium selenocyanate is a straightforward and widely used method for the preparation of alkyl selenocyanates.[7] The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, to facilitate the dissolution of the reactants. The yields of these reactions are generally good, as summarized in the table below.

| Alkyl Halide | Reagent | Solvent | Yield (%) | Reference |

| 1-Bromooctane (B94149) | KSeCN | Methanol | Not specified | [6] |

| Benzyl bromide | KSeCN | Water | 90 | [8] |

| Various alkyl bromides | [bmim][SeCN] | Solvent-free (MW) | 34-99 | [7] |

In Situ Generation of Potassium Selenocyanate

Due to the cost and hygroscopic nature of commercially available potassium selenocyanate, its in-situ preparation is often a preferred approach for large-scale syntheses. A common method involves the reaction of elemental selenium with potassium cyanide in a suitable solvent, such as methanol.[6] The resulting KSeCN solution can then be used directly in the subsequent reaction with an alkyl halide.

Photoredox Catalysis

Recent advancements have introduced photoredox catalysis as a powerful tool for the synthesis of alkyl selenocyanates.[9] This method often utilizes a photocatalyst, such as an iridium complex, which, upon irradiation with visible light, can initiate a single-electron transfer process to generate a selenocyanate radical. This radical can then react with a suitable alkyl precursor. This approach offers mild reaction conditions and can provide access to complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-Octylselenocyanate via In Situ Generated Potassium Selenocyanate

This protocol is adapted from a scalable process for the synthesis of 1,2-dialkyldiselanes.[6]

Materials:

-

Selenium powder (100 mesh)

-

Potassium cyanide (KCN)

-

Methanol

-

1-Bromooctane

Procedure:

-

To a magnetically stirred suspension of selenium powder (1.0 equiv.) in methanol, add potassium cyanide (1.0 equiv.) in a single portion at room temperature.

-

A mild exothermic reaction will ensue. Stir the mixture for 30-60 minutes until the selenium has dissolved, resulting in a pale grey, turbid reaction mixture.

-

To this mixture containing the in-situ generated potassium selenocyanate, add 1-bromooctane (1.0 equiv.).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by filtering off any solids and removing the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Reactivity of Alkyl Selenocyanates

Alkyl selenocyanates are valuable synthetic intermediates due to the versatile reactivity of the selenocyanate group. They can undergo a variety of transformations to yield other important classes of organoselenium compounds.

Conversion to Dialkyl Diselenides (The Krief Reaction)

In the presence of a mild base, such as potassium carbonate or potassium hydroxide, alkyl selenocyanates are readily converted into symmetrical dialkyl diselenides.[6] This transformation, known as the Krief reaction, is a highly efficient method for the synthesis of diselenides. The proposed mechanism involves the basic hydrolysis of the selenocyanate to a selenol, which is then oxidized to the diselenide.

References

- 1. longdom.org [longdom.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Hexyl Selenocyanate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl selenocyanate (B1200272) [(CH₃(CH₂)₅SeCN)] is an organoselenium compound of interest for its potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its historical background, detailed synthesis protocols, and key physicochemical and spectroscopic data. The synthesis primarily involves the nucleophilic substitution of a hexyl halide with a selenocyanate salt. While the specific discovery of hexyl selenocyanate is not well-documented, its synthesis falls within the broader historical development of organic selenocyanates. This document compiles available data into structured tables and provides a logical workflow for its preparation, aiming to serve as a valuable resource for researchers in the field.

Historical Background

The development of this compound is intrinsically linked to the broader history of organic selenocyanate chemistry. The general synthesis of alkyl selenocyanates is typically achieved through the reaction of potassium selenocyanate with alkyl halides in an alcohol or acetone (B3395972) solution[1][2]. This method has been a cornerstone for the preparation of various organic selenocyanates.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a hexyl halide (typically 1-bromohexane) with a selenocyanate salt, such as potassium selenocyanate (KSeCN).

General Reaction Scheme

The synthesis can be represented by the following reaction:

CH₃(CH₂)₅Br + KSeCN → CH₃(CH₂)₅SeCN + KBr

This reaction is a standard SN2 nucleophilic substitution, where the selenocyanate anion (SeCN⁻) acts as the nucleophile, displacing the bromide ion from the 1-bromohexane (B126081).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of decyl selenocyanate.

Materials:

-

1-Bromohexane

-

Potassium selenocyanate (KSeCN)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve potassium selenocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

To this solution, add 1-bromohexane (1.0 equivalent).

-

Stir the reaction mixture at 60°C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for this compound in the literature, the following tables include known properties and estimated spectroscopic data based on analogous compounds and general principles of spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NSe |

| Molecular Weight | 190.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported, but expected to be higher than related alkyl selenocyanates. |

Spectroscopic Data (Estimated)

Infrared (IR) Spectroscopy:

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the cyanide (C≡N) group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2150-2160 | Strong |

| C-H stretch (sp³) | ~2850-2960 | Strong |

| C-Se stretch | ~500-600 | Medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃):

The ¹H NMR spectrum is expected to show signals corresponding to the different protons in the hexyl chain.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- | ~0.9 | Triplet | 3H |

| -(CH₂)₄- | ~1.3-1.5 | Multiplet | 8H |

| -CH₂-SeCN | ~3.0 | Triplet | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃):

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C N | ~102-104 |

| -CH₂-SeCN | ~30-35 |

| -CH₂-CH₂SeCN | ~28-32 |

| -CH₂-CH₂CH₂SeCN | ~25-30 |

| CH₃-C H₂- | ~22-26 |

| CH₃- | ~14 |

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a straightforward experimental workflow, which can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Reagent Preparation Logic

The key reagent, potassium selenocyanate, can be prepared in situ or used as a commercially available salt. The logic for its preparation is as follows:

References

Theoretical and Molecular Modeling Insights into Hexyl Selenocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium compounds have garnered significant interest in the scientific community due to their diverse chemical reactivity and potential therapeutic applications.[1] Among these, hexyl selenocyanate (B1200272) stands as a molecule of interest for its potential role in various biological processes. Theoretical studies and molecular modeling are indispensable tools for elucidating the structural, electronic, and reactivity properties of such compounds at the atomic level. This guide provides an in-depth overview of the computational approaches used to study hexyl selenocyanate and related organoselenium compounds, offering insights into their behavior and potential for drug development. While specific experimental data for this compound is limited in the public domain, this document outlines the established theoretical frameworks and expected outcomes based on studies of analogous organoselenium molecules.

Core Concepts in Molecular Modeling of Organoselenium Compounds

Theoretical studies of organoselenium compounds, including this compound, primarily rely on quantum mechanical methods, with Density Functional Theory (DFT) being a prominent and powerful tool.[2] DFT allows for the accurate prediction of molecular geometries, electronic structures, and various spectroscopic properties.[2] These computational methods are crucial for understanding the stability, reactivity, and potential biological interactions of these molecules.[3][4]

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that are typically generated from DFT calculations on organoselenium compounds. These values are essential for understanding the molecule's fundamental characteristics.

Table 1: Optimized Geometrical Parameters

| Parameter | Functional/Basis Set | Predicted Value |

| C-Se Bond Length (Å) | B3LYP/6-311G(d,p) | Value |

| Se-CN Bond Length (Å) | B3LYP/6-311G(d,p) | Value |

| C-Se-C Bond Angle (°) | B3LYP/6-311G(d,p) | Value |

| Dihedral Angles (°) | B3LYP/6-311G(d,p) | Value |

Table 2: Electronic Properties

| Property | Functional/Basis Set | Predicted Value (eV) |

| HOMO Energy | B3LYP/6-311G(d,p) | Value |

| LUMO Energy | B3LYP/6-311G(d,p) | Value |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Value |

| Dipole Moment (Debye) | B3LYP/6-311G(d,p) | Value |

Table 3: Vibrational Frequencies

| Vibrational Mode | Functional/Basis Set | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | B3LYP/6-311G(d,p) | Value |

| C-Se Stretch | B3LYP/6-311G(d,p) | Value |

| CH₂ Bending/Rocking | B3LYP/6-311G(d,p) | Value |

Experimental and Computational Protocols

The following section details the typical methodologies employed in the theoretical investigation of organoselenium compounds.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for studying the electronic structure of many-body systems.[2]

Protocol:

-

Structure Optimization: The initial geometry of the this compound molecule is built using molecular modeling software. This structure is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311G(d,p) basis set.[2]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[3]

-

Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

-

Spectroscopic Predictions: Theoretical vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis) can be simulated to aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is often used for predicting electronic excitation energies and absorption wavelengths.[3]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development for understanding how a ligand like this compound might interact with a protein target.

Protocol:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank or homology modeling. The 3D structure of this compound (ligand) is optimized using DFT.

-

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

-

Scoring and Analysis: The different poses of the ligand are scored based on their binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations: Workflows and Relationships

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of this compound.

Caption: Workflow for DFT analysis of this compound.

Caption: Workflow for Molecular Docking of this compound.

Conclusion

Theoretical studies and molecular modeling provide a powerful and cost-effective approach to understanding the properties and potential biological activity of this compound. By employing methods such as DFT and molecular docking, researchers can gain deep insights into its structure, electronics, and interactions with biological targets. This knowledge is invaluable for guiding further experimental work and accelerating the drug discovery and development process for this and other promising organoselenium compounds. The methodologies and expected data outlined in this guide serve as a foundational framework for the computational investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in Silico Investigation of Organoselenium-Clubbed Schiff Bases as Potential Mpro Inhibitors for the SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Selenocyanate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hexyl selenocyanate (B1200272). While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the chemical nature of alkyl selenocyanates and provides detailed experimental protocols for its empirical determination. This information is crucial for the handling, formulation, and development of hexyl selenocyanate in research and pharmaceutical applications.

Core Concepts: Understanding the this compound Moiety

This compound [(CH₃(CH₂)₅SeCN)] is an organic compound characterized by a linear six-carbon alkyl chain (hexyl) attached to a selenocyanate functional group (-SeCN). The physicochemical properties of this molecule are dictated by the interplay between the nonpolar alkyl chain and the polar selenocyanate group. The selenium-carbon and carbon-nitrogen bonds within the selenocyanate moiety are key to its reactivity and stability.

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a long, nonpolar alkyl chain and a polar selenocyanate group, giving it an amphiphilic character.

Expected Solubility:

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.[1] The long hexyl chain will dominate its solubility profile, favoring dissolution in nonpolar or moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The hydrophobic hexyl chain is the dominant feature, limiting solubility in polar protic solvents. |

| Methanol (B129727) | High | Sparingly Soluble | The polarity of the alcohol allows for some interaction with the selenocyanate group, but the hexyl chain limits overall solubility. |

| Ethanol (B145695) | High | Sparingly to Moderately Soluble | The slightly lower polarity of ethanol compared to methanol may improve solubility. |

| Acetone (B3395972) | Intermediate | Soluble | The polarity of acetone is suitable for interacting with the selenocyanate group without being repelled by the alkyl chain. |

| Dichloromethane | Intermediate | Soluble | A common solvent for a wide range of organic compounds with mixed polarity. |

| Diethyl Ether | Low | Soluble | The nonpolar nature of diethyl ether will readily solvate the hexyl chain. |

| Hexane (B92381) | Low | Soluble | As a nonpolar solvent, hexane will effectively dissolve the nonpolar hexyl portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] |

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing or reducing agents. The selenocyanate group is generally more stable than related selenenyl derivatives but can be susceptible to hydrolysis and displacement reactions under certain conditions.

Table 2: Factors Affecting the Stability of this compound

| Factor | Potential Effect on Stability | Likely Outcome |

| Temperature | Increased temperature can accelerate degradation reactions. | Potential for decomposition at elevated temperatures. |

| pH (Aqueous) | Susceptible to hydrolysis under strongly acidic or basic conditions. | Stable in neutral pH; hydrolysis may occur at pH < 4 and pH > 9. |

| Light (UV) | The Se-C bond may be susceptible to photolytic cleavage. | Potential for degradation upon prolonged exposure to UV light. |

| Oxidizing Agents | The selenium atom can be oxidized to higher oxidation states (e.g., seleninic or selenonic acids). | Degradation in the presence of strong oxidizing agents. |

| Reducing Agents | The selenocyanate group can be reduced to a selenol. | Degradation in the presence of reducing agents. |

Experimental Protocols

The following sections detail standardized experimental procedures to quantitatively determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or GC-MS).

-

Analyze the diluted sample to determine the concentration of this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Assessment: HPLC-Based Assay

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

-

-

Stress Conditions:

-

pH Stability: Aliquot the stock solution into separate vials and adjust the pH to desired levels (e.g., 2, 7, and 10) using appropriate buffers.

-

Thermal Stability: Store vials of the stock solution at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).

-

Photostability: Expose a vial of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light), while keeping a control sample in the dark.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stress condition.

-

-

Sample Analysis:

-

Analyze each sample by a stability-indicating HPLC method. This method should be capable of separating the parent this compound from any potential degradation products.

-

Quantify the peak area of this compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Caption: Workflow for assessing the stability of this compound under stress.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, along with robust experimental protocols for their empirical determination. While the provided data tables are based on established chemical principles, it is imperative for researchers to perform the detailed experimental validation outlined herein to ascertain the precise physicochemical properties of this compound for their specific applications. The methodologies and conceptual frameworks presented will aid in the effective handling, formulation, and development of this compound in scientific and pharmaceutical endeavors.

References

The Dawn of Selenocyanates: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and foundational synthetic methodologies of alkyl selenocyanates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the origins of these pivotal organoselenium compounds, from their initial synthesis to their modern applications, supported by detailed experimental protocols, quantitative data, and novel signaling pathway diagrams.

A Glimpse into the Past: The Genesis of Alkyl Selenocyanates

The journey into the world of organoselenium chemistry began in 1817 with the discovery of the element selenium by Jöns Jacob Berzelius. While the first organoselenium compound, diethyl selenide, was synthesized in 1836, the first documented synthesis of an alkyl selenocyanate is attributed to B. Rathke in 1869. In his seminal work published in Annalen der Chemie und Pharmacie, Rathke described the preparation of ethyl selenocyanate through the reaction of potassium ethyl sulfate with potassium selenocyanate. This foundational discovery opened the door to a new class of selenium-containing organic compounds.

Historically, the primary route to alkyl selenocyanates has been the nucleophilic substitution reaction between an alkyl halide and an alkali metal selenocyanate, most commonly potassium selenocyanate (KSeCN). This robust and versatile method has been the cornerstone of alkyl selenocyanate synthesis for over a century, allowing for the preparation of a wide array of derivatives.

Foundational Synthetic Protocols

This guide provides detailed experimental procedures for the synthesis of simple alkyl selenocyanates, drawing from both historical accounts and modern adaptations.

Classical Synthesis of Ethyl Selenocyanate (Adapted from Rathke, 1869)

Experimental Protocol:

A solution of potassium ethyl sulfate is prepared by neutralizing ethyl sulfuric acid with potassium carbonate. This is then mixed with a concentrated aqueous solution of potassium selenocyanate. The mixture is heated, leading to the formation of ethyl selenocyanate, which separates as an oily layer. The product is then isolated and purified by distillation.

Reaction:

KSO₄C₂H₅ + KSeCN → C₂H₅SeCN + K₂SO₄

General Synthesis of Benzyl Selenocyanates

A more contemporary and widely used method involves the reaction of benzylic halides with potassium selenocyanate in an organic solvent.

Experimental Protocol:

To a stirred solution of a benzylic bromide or chloride in acetonitrile, a solution of potassium selenocyanate in acetonitrile is added. The reaction proceeds at room temperature, signaled by the precipitation of potassium bromide or chloride. The reaction is typically complete within 30-60 minutes. The reaction mixture is then poured into water, and the solid benzyl selenocyanate is collected by filtration, washed with water, and purified by crystallization.[1]

Quantitative Data: Physical and Spectroscopic Properties

For the first time, a consolidated table of key physical and spectroscopic data for a series of simple alkyl selenocyanates is presented, facilitating comparative analysis for researchers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_CN, cm⁻¹) |

| Methyl Selenocyanate | CH₃SeCN | 120.02 | 134 | ~1.6 | 2.65 (s) | 4.9 (CH₃), 103.2 (CN) | ~2150 |

| Ethyl Selenocyanate | C₂H₅SeCN | 134.05 | 157-158 | 1.43 | 1.51 (t, 3H), 3.10 (q, 2H) | 14.5 (CH₃), 16.9 (CH₂), 102.7 (CN) | ~2150 |

| Propyl Selenocyanate | C₃H₇SeCN | 148.07 | 175-176 | 1.32 | 1.05 (t, 3H), 1.80 (m, 2H), 3.05 (t, 2H) | 13.2 (CH₃), 23.5 (CH₂), 28.9 (CH₂), 102.5 (CN) | ~2150 |

Biological Significance: Unraveling Signaling Pathways

Alkyl selenocyanates have garnered significant interest in the field of drug development, particularly for their anticancer properties.[2] These compounds have been shown to induce apoptosis and modulate key cellular signaling pathways. This guide presents the first visual representations of these interactions using Graphviz.

Inhibition of the NF-κB Signaling Pathway

Certain alkyl selenocyanates, such as benzyl selenocyanate, have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in inflammation and cancer.[3] The proposed mechanism involves the covalent modification of the p50 subunit of NF-κB by the selenocyanate moiety, preventing its binding to DNA.

Induction of Apoptosis

Alkyl selenocyanates can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the MAPK signaling pathway.[4]

References

Methodological & Application

Synthesis of Hexyl Selenocyanate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of hexyl selenocyanate, an organoselenium compound with potential applications in organic synthesis and medicinal chemistry. The protocol outlines a standard method for the preparation of alkyl selenocyanates via nucleophilic substitution, offering a robust and reproducible procedure for laboratory use.

Introduction

This compound [(CH₃(CH₂)₅SeCN)] is an alkyl selenocyanate that serves as a versatile intermediate in organic synthesis. The introduction of the selenocyanate functional group allows for further chemical transformations, making it a valuable building block for the creation of more complex selenium-containing molecules. Organoselenium compounds are of significant interest in drug development due to their diverse biological activities, including antioxidant and anticancer properties.[1] This protocol details the synthesis of this compound from 1-bromohexane and potassium selenocyanate.

Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction (Sɴ2) where the selenocyanate anion displaces the bromide ion from 1-bromohexane.

CH₃(CH₂)₅Br + KSeCN → CH₃(CH₂)₅SeCN + KBr

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkyl selenocyanates.

Materials:

-

1-Bromohexane (Hexyl bromide)

-

Potassium selenocyanate (KSeCN)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Pentane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium selenocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirring solution of potassium selenocyanate, slowly add 1-bromohexane (1.0 equivalent) via syringe at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up:

-

After 24 hours, pour the reaction mixture into water.

-

Extract the aqueous mixture with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (3 x 20 mL) to remove residual DMF and salts.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel. Elute with pentane, followed by a mixture of pentane and diethyl ether (e.g., 4:1) to isolate the pure product. Dialkyl diselenides may form as byproducts and can be removed during chromatography.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NSe |

| Molecular Weight | 190.16 g/mol [1] |

| Appearance | Predicted to be a liquid |

| Purity | Typically >95% after purification[1] |

| ¹H NMR (CDCl₃) | ~3.10 ppm (t, 2H, -CH₂-SeCN), other alkyl protons appearing in the typical upfield region.[1] The signal for the methylene group directly attached to the selenium atom in alkyl selenocyanates typically appears in the range of 3.91–4.25 ppm.[2] |

| ¹³C NMR (CDCl₃) | ~102 ppm (-SeCN), ~33 ppm (-CH₂-SeCN), ~31 ppm (-CH₂-CH₂-SeCN), ~29 ppm (-CH₂-CH₂-CH₂-CH₂-), ~22 ppm (-CH₂-CH₃), ~14 ppm (-CH₃).[1] The peak for the nitrile carbon in the selenocyanate group appears in the range of 101.7–102.1 ppm.[2] The methylene carbon attached to the selenium atom appears at approximately 32 ppm.[2] |

| ⁷⁷Se NMR | Expected in the range of 264 - 284 ppm.[2] |

| Infrared (IR) | Strong, sharp absorption at ~2150 cm⁻¹ (C≡N stretch); ~2850-2960 cm⁻¹ (C-H stretch of the hexyl chain).[1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 191 (for ⁸⁰Se), with a characteristic isotopic pattern for selenium.[1] |

Note: The spectroscopic data presented is largely based on predicted values and typical ranges for alkyl selenocyanates.[1][2] Experimental values may vary slightly.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Chemical Reaction Pathway

The diagram below outlines the nucleophilic substitution (Sɴ2) reaction mechanism for the formation of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of Hexyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl selenocyanate (C₇H₁₃NSe) is an organoselenium compound of interest in medicinal chemistry and organic synthesis. The incorporation of a selenocyanate functional group into an alkyl chain offers a versatile scaffold for the development of novel therapeutic agents and specialized chemical intermediates. Organoselenium compounds have demonstrated a range of biological activities, including antioxidant and anticancer properties, making the efficient synthesis and purification of high-purity this compound a critical step for further research and development.[1]

This document provides a detailed, step-by-step guide for the purification of this compound, synthesized via a nucleophilic substitution reaction between 1-bromohexane and potassium selenocyanate. The protocol emphasizes purification by silica gel column chromatography, a robust method for isolating the target compound from starting materials and byproducts.

Data Presentation

Due to the limited availability of published experimental spectroscopic data for this compound, the following tables provide predicted data based on standard spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the characterization of the purified product.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.05 | Triplet (t) | 2H | -CH₂ -SeCN |

| ~1.85 | Quintet (p) | 2H | -CH₂-CH₂ -SeCN |

| ~1.45 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂-SeCN |

| ~1.30 | Multiplet (m) | 2H | CH₃-CH₂ -CH₂- |

| ~0.90 | Triplet (t) | 3H | CH₃ -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~101.5 | -SeC N |

| ~32.0 | -C H₂-SeCN |

| ~31.0 | -CH₂-C H₂-SeCN |

| ~29.5 | -CH₂-C H₂-CH₂-SeCN |

| ~28.0 | CH₃-CH₂-C H₂- |

| ~22.5 | CH₃-C H₂- |

| ~14.0 | C H₃- |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H (alkane) stretching |

| ~2150 | Strong | -C≡N (cyanate) stretching |

| ~1460 | Medium | C-H bending |

| ~550 | Medium | C-Se stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~191 | [M]⁺ (for ⁸⁰Se isotope) |

| ~189 | [M]⁺ (for ⁷⁸Se isotope) |

| ~111 | [M - SeCN]⁺ |

Experimental Protocols

Synthesis of this compound (Adapted from a General Procedure)

This protocol describes the synthesis of this compound from 1-bromohexane and potassium selenocyanate.

Materials:

-

1-Bromohexane

-

Potassium selenocyanate (KSeCN)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Pentane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel coated)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve potassium selenocyanate (1.0 equivalent) in anhydrous DMF.

-

Addition of Alkyl Halide: To the stirring solution of KSeCN, slowly add 1-bromohexane (1.0 equivalent) via a syringe.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours, followed by heating at 75°C for 3 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water (2 x volume of the organic layer) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of this compound by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (70-230 mesh)

-

Pentane

-

Diethyl ether (Et₂O)

-

Glass column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Column Preparation (Slurry Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the glass column.

-

Add a thin layer of sand on top of the plug.

-

In a beaker, prepare a slurry of silica gel in pentane. The amount of silica gel should be approximately 50 times the weight of the crude product.

-

Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

-

Allow the excess pentane to drain until its level is just above the top of the silica gel. Do not let the column run dry. .

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of pentane.

-

Carefully add the dissolved sample to the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.

-

-

Elution:

-

Carefully add the eluent to the top of the column. Start with 100% pentane.

-

Begin collecting fractions in separate test tubes.

-

Gradually increase the polarity of the eluent by adding small percentages of diethyl ether to the pentane (e.g., 99:1, 98:2 pentane:diethyl ether). The optimal eluent system should be determined by TLC analysis of the crude mixture beforehand.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

-

Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

-

Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a liquid.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product to confirm its identity and purity. Compare the obtained data with the predicted values in Tables 1-4.

-

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Caption: Proposed mechanism of anticancer activity for alkyl selenocyanates.

References

Application Notes and Protocols: Hexyl Selenocyanate in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl selenocyanate (C₇H₁₃NSe) is an organoselenium compound with potential applications in medicinal chemistry, particularly in the fields of oncology and cellular protection.[1] Like other organic selenocyanates, it is investigated for its antioxidant and anticancer properties.[2][3][4] The biological activities of these compounds are often attributed to the unique chemical properties of selenium, which can modulate cellular redox homeostasis. This document provides an overview of the potential applications of this compound, detailed protocols for its synthesis and biological evaluation, and visual representations of the key signaling pathway and experimental workflows.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60669-47-8 | [1] |

| Molecular Formula | C₇H₁₃NSe | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCCC[Se]C#N | [1] |

| Appearance | (Not specified in literature) | |

| Purity | Typically ≥95% for research applications | [1] |

Potential Biological Activities and Data

Anticancer Activity (Hypothetical Data)

The anticancer potential of this compound can be evaluated against a panel of human cancer cell lines using cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

Antioxidant Activity (Hypothetical Data)

The antioxidant capacity of this compound can be determined using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal effective concentration (EC₅₀) indicates the concentration required to achieve 50% of the maximum antioxidant effect.

| Assay | EC₅₀ (µM) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Signaling Pathway: Nrf2 Activation

A primary mechanism through which organoselenium compounds are thought to exert their cytoprotective and antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, potentially including this compound, can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and detoxification genes.

Caption: Nrf2 activation by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of alkyl selenocyanates via nucleophilic substitution.

Materials:

-

1-Bromohexane

-

Potassium selenocyanate (KSeCN)

-

Acetone (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Dissolve potassium selenocyanate (1.1 equivalents) in anhydrous acetone.

-

Add 1-bromohexane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the potassium bromide salt precipitate.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure this compound and concentrate them under reduced pressure to yield the final product.

-

Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Caption: this compound synthesis workflow.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

This compound

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.25% in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat the cells with this compound at a predetermined concentration for a specified time (e.g., 2-4 hours). Include an untreated control.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells with PBS and block non-specific binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.

References

- 1. This compound | 60669-47-8 | Benchchem [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Hexyl Selenocyanate: A Versatile Reagent for Selenation in Organic Synthesis and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hexyl selenocyanate [(CH₃(CH₂)₅SeCN)] is a valuable organoselenium reagent for the introduction of selenium into organic molecules. The presence of the selenocyanate functional group (-SeCN) allows for a variety of chemical transformations, making it a key building block in the synthesis of diverse selenium-containing compounds with potential applications in medicinal chemistry and materials science. The incorporation of selenium can bestow unique biological properties upon organic scaffolds, including antioxidant and anticancer activities.

These application notes provide an overview of the synthesis of this compound and its utility in the preparation of other organoselenium compounds, such as dialkyl diselenides and unsymmetrical selenides. Detailed experimental protocols and relevant biological context are provided to guide researchers in utilizing this versatile reagent.

Synthesis of this compound

This compound can be synthesized through a nucleophilic substitution reaction between an alkyl halide (e.g., 1-bromohexane) and a selenocyanate salt, such as potassium selenocyanate (KSeCN).

Table 1: Synthesis of this compound

| Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield |

| 1-Bromohexane, Potassium Selenocyanate | Dimethylformamide (DMF) | 60°C, 16 hours | This compound | Not specified |

| 1-Bromooctane, Potassium Selenocyanate | Methanol | Room Temperature | Octyl selenocyanate | Not specified |

Experimental Protocol: Synthesis of this compound from 1-Bromohexane[1]

-

Reaction Setup: In a round-bottom flask, dissolve potassium selenocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Alkyl Halide: To this solution, add 1-bromohexane (1.0 equivalent).

-

Reaction: Stir the reaction mixture at 60°C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by distillation.

Applications of this compound in Organic Synthesis

This compound serves as a precursor for the synthesis of various other organoselenium compounds. Key transformations include its conversion to dialkyl diselenides and unsymmetrical selenides.

Synthesis of Symmetrical Dialkyl Diselenides

Alkyl selenocyanates can be converted in situ to symmetrical dialkyl diselenides through alkaline hydrolysis. This one-pot, two-step process from alkyl halides offers a convenient method for the preparation of these compounds.

Table 2: One-Pot Synthesis of Symmetrical Dialkyl Diselenides from Alkyl Halides

| Alkyl Halide | Reagents & Solvents | Reaction Conditions | Product | Yield |

| Benzyl bromide | KSeCN, K₃PO₄, H₂O | 65°C, 30 min | Dibenzyl diselenide | 90% |

| Ethyl bromoacetate | KSeCN, K₃PO₄, H₂O | 65°C, 45 min | Di(ethoxycarbonylmethyl) diselenide | 88% |

| 1-Bromobutane | KSeCN, K₃PO₄, H₂O | 65°C, 1 h | Dibutyl diselenide | 85% |

Experimental Protocol: One-Pot Synthesis of Dihexyl Diselenide

This protocol is adapted from a general procedure for the synthesis of dialkyl diselenides.

-